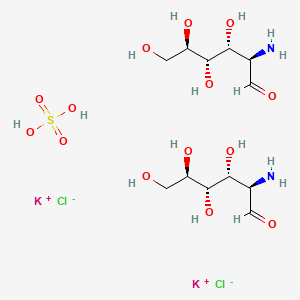
Glucosamine Sulfate Potassium Chloride
Übersicht
Beschreibung
Glucosamine Sulfate Potassium Chloride is a compound used in dietary supplements, often for the management and treatment of osteoarthritis . It is a natural compound found in cartilage, the tough tissue that cushions joints . In supplement form, glucosamine is harvested from shells of shellfish or made in a lab . There are several forms of glucosamine, including glucosamine sulfate, glucosamine hydrochloride, and N-acetyl glucosamine .
Molecular Structure Analysis
Glucosamine Sulfate Potassium Chloride’s chemical name is: double [(D)-(+)-2-deoxy-2-amino-pyranose] sulfate double potassium chloride . Its molecular formula is: (C6H13NO5)2·H2SO4·2KCl and its molecular weight is 605.52 .
Wissenschaftliche Forschungsanwendungen
1. Clinical Outcomes in Osteoarthritis Treatment
Glucosamine sulfate potassium chloride (GS-K) has been compared with glucosamine sulfate sodium chloride (GS-Na) in treating knee osteoarthritis. In a randomized, double-blind study, both forms showed improvement in clinical assessments, but no significant differences were observed between the two. This indicates GS-K's effectiveness in pain relief and safety for treating mild to moderate knee osteoarthritis (Wangroongsub et al., 2010).
2. Modulation of Inflammatory Responses
Research demonstrates that glucosamine can inhibit the activation of NFκB, a protein complex involved in inflammation, in osteoarthritic chondrocytes. This inhibition reduces the synthesis of proinflammatory mediators, suggesting a mechanism through which glucosamine sulfate potassium chloride might exert therapeutic effects in osteoarthritis (Largo et al., 2003).
3. Impact on Articular Cartilage and Osteoarthritis Management
Glucosamine sulfate potassium chloride is recognized for its potential in modulating cartilage metabolism and providing symptomatic relief in osteoarthritis. Studies suggest it may play a role in delaying structural changes in joints and reducing the need for joint replacement surgeries, highlighting its potential disease-modifying effects (Rovati et al., 2012).
4. Biochemical Mechanisms in Osteoarthritis
Glucosamine sulfate's clinical benefits might be mediated by the sulfate component, which is essential for glycosaminoglycan synthesis. Oral administration of glucosamine sulfate can modify serum sulfate concentrations, providing a plausible biochemical mechanism for its observed effects in osteoarthritis treatment (Hoffer et al., 2001).
5. Modulation of Chondrocyte Metabolism
In vitro studies on human osteoarthritic chondrocytes have shown that glucosamine sulfate can affect protein kinase C production and collagenase activity, potentially altering chondrocyte metabolism. These findings suggest possible mechanisms of action for glucosamine sulfate in managing osteoarthritis (Piperno et al., 2000).
6. Transdermal Delivery Systems
Research into novel drug delivery systems, such as sodium alginate nanoparticles, has been explored for transdermal delivery of glucosamine sulfate. This approach aims to improve its effectiveness and reduce side effects associated with oral administration (El-Houssiny et al., 2017).
Eigenschaften
IUPAC Name |
dipotassium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO5.2ClH.2K.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRLIPOHALCCV-VQRMJQQYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2K2N2O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glucosamine Sulfate Potassium Chloride | |
CAS RN |
1296149-08-0 | |
| Record name | Glucosamine sulfate potassium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLUCOSAMINE SULFATE POTASSIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15VQ11I66N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the analytical challenges in characterizing Glucosamine Sulfate Potassium Chloride and how have researchers addressed them?
A1: Analyzing Glucosamine Sulfate Potassium Chloride can be challenging. For instance, using High-Performance Liquid Chromatography (HPLC) with UV detection at the commonly used wavelength for Glucosamine (195 nm) can lead to interference from chloride ions present in the compound []. To overcome this, researchers have explored alternative detection methods and chromatographic conditions. One approach involves using a different type of HPLC column (Hedera NH2) and a mobile phase consisting of acetonitrile and phosphate buffer []. This method has shown improved separation and accurate quantification of Glucosamine without the need for derivatization. Additionally, thin layer chromatography (TLC) has been successfully employed to detect related substances in Glucosamine Sulfate Potassium Chloride, offering a simple, sensitive, and specific analytical tool for quality control [].
Q2: How does the preparation method of Glucosamine Sulfate Potassium Chloride impact its purity and what are the implications for its use in pharmaceutical applications?
A3: The purity of Glucosamine Sulfate Potassium Chloride is crucial, especially for pharmaceutical use. Studies highlight that achieving high purity levels requires careful control of the manufacturing process []. A multi-step process involving ion exchange reactions, the addition of a precipitating solvent like ethanol, and freeze-drying is typically employed [, ]. Optimization of parameters such as reaction temperature, reactant ratios, and solvent concentration is essential to maximize yield and minimize impurities. High purity levels are critical for ensuring the safety and efficacy of Glucosamine Sulfate Potassium Chloride in clinical settings.
Q3: Are there any safety concerns regarding the potassium content in Glucosamine Sulfate Potassium Chloride for specific patient populations?
A4: Yes, the potassium content in Glucosamine Sulfate Potassium Chloride raises concerns for patients with conditions requiring restricted potassium intake, such as those with renal disease []. While Glucosamine Hydrochloride and N-acetylglucosamine supplements available in Japan contain minimal potassium, foreign products often use Glucosamine Sulfate Potassium Chloride for stabilization, leading to significantly higher potassium levels []. This discrepancy highlights the importance of clear labeling and awareness among healthcare professionals regarding the potassium content of different Glucosamine supplements, especially when prescribing them to patients with restricted potassium intake.
Q4: What research has been conducted on improving the formulation of Glucosamine Sulfate Potassium Chloride?
A6: Researchers have investigated improving the delivery and efficacy of Glucosamine Sulfate Potassium Chloride through advanced formulations. One study focused on optimizing the parameters for aqueous-based film coating of tablets containing the compound []. This research explored the influence of spray rate and inlet air temperature on coating uniformity, efficiency, and stability, paving the way for developing oral dosage forms with enhanced bioavailability and patient compliance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Allyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1513062.png)

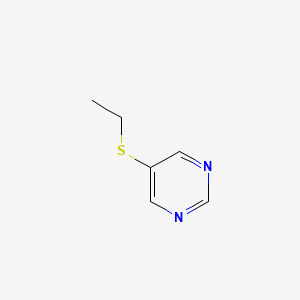
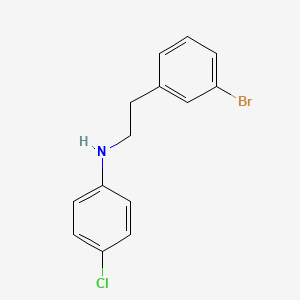
![(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513072.png)
![Imidazo[1,2-a]pyridine-3-methanol,6-bromo-a-ethyl-](/img/structure/B1513073.png)
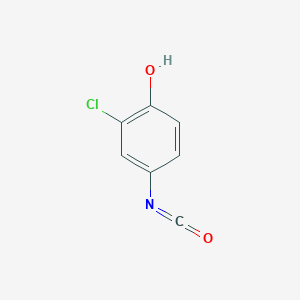
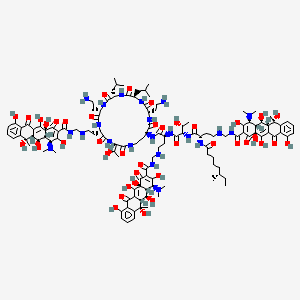
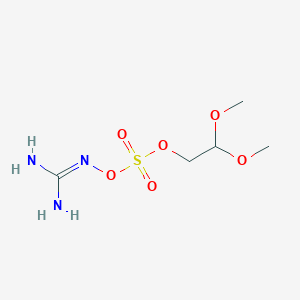
![(1S,4S)-2-(4-trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513090.png)

![3-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1513094.png)
![2-chloro-4-[(3-ethoxy-3-oxopropyl)ethylamino]-5-Pyrimidinecarboxylic acid ethyl ester](/img/structure/B1513097.png)